1,5-Dihydropentalene
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Overview
Description
1,5-Dihydropentalene is an organic compound with the molecular formula C₈H₈. It is a bicyclic hydrocarbon that features a unique structure, making it an interesting subject of study in organic chemistry. The compound is known for its stability and reactivity, which allows it to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydropentalene can be synthesized through a three-step process starting from acrolein and methacrolein. The first step involves a [4+2] cycloaddition reaction with cyclopentadiene to form 5-formyl-2-norbornenes. These intermediates then undergo condensation with cyclopentadiene to yield 5-(cyclopentadienylidenemethyl)-2-norbornenes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The key to industrial synthesis would be optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydropentalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
1,5-Dihydropentalene has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,5-Dihydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form stable intermediates that can participate in further chemical transformations. The specific pathways involved depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Pentalene: A related compound with a similar bicyclic structure but without the hydrogenation at the 1,5-positions.
1,3-Dihydropentalene: Another isomer with hydrogenation at different positions.
1,4-Dihydropentalene: Similar to 1,5-Dihydropentalene but with hydrogenation at the 1,4-positions.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33284-11-6 |
---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1,5-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1,3,5-6H,2,4H2 |
InChI Key |
GESVYKMBMUVRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CC=CC2=C1 |
Origin of Product |
United States |
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